2-(2-Chlorophenyl)-3-oxobutanenitrile
Overview
Description
2-(2-Chlorophenyl)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Structural Analysis
Research has demonstrated that chlorophenyl derivatives exhibit notable spectroscopic and structural properties, making them subjects of interest in the development of dyes and analytical tools. For instance, studies on the structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties of chlorophenyl derivatives have been conducted using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These investigations aim to understand their biological potentials and corrosion inhibition capabilities, suggesting their utility in various scientific and industrial applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis of Fungicides
Chlorophenyl derivatives have also played a critical role in the synthesis of fungicides. Research into the stereoselective synthesis of myclobutanil, a widely used triazole fungicide, from chlorophenyl-containing precursors showcases the importance of these compounds in agricultural chemistry. This research not only provides a pathway to highly enantiopure fungicides but also highlights the synthetic utility of chlorophenyl derivatives in creating compounds of significant agricultural importance (Ruano, García, Castro, & Ramos, 2002).
Environmental Science Applications
In environmental science, chlorophenyl derivatives have been investigated for their role in the advanced oxidation processes (AOPs) for the degradation of aqueous organic pollutants. Studies utilizing 4-chlorophenol as a model substrate reveal that these compounds can participate in Fenton-like reactions, initiating oxidative degradation pathways that are effective across a wide pH range. This research highlights the potential of chlorophenyl derivatives in environmental remediation technologies (Bokare & Choi, 2011).
Properties
IUPAC Name |
2-(2-chlorophenyl)-3-oxobutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPBVMZXVUMUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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